molecular formula C18H21NO3S B7547112 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide

4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide

Cat. No. B7547112
M. Wt: 331.4 g/mol
InChI Key: LPAIPBANUITDFE-UHFFFAOYSA-N
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Description

4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide, also known as EBNP, is a synthetic compound that has been widely used in scientific research due to its unique properties. EBNP belongs to the family of sulfonamide compounds and has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide is not fully understood. However, it has been proposed that 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide exerts its biological activities by modulating various signaling pathways. For example, 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide has been found to have various biochemical and physiological effects. For example, 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide in lab experiments is its ability to exhibit multiple biological activities. This allows researchers to study the compound's effects on various signaling pathways and biological processes. Additionally, 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide has been found to be relatively safe and non-toxic in animal studies. However, one of the limitations of using 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide. One area of interest is the development of 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide and its effects on various signaling pathways. Finally, more research is needed to explore the potential of 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide is a synthetic compound that has been widely used in scientific research due to its unique properties. 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide exhibits various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.

Synthesis Methods

4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide can be synthesized through a multi-step reaction process. The first step involves the reaction of naphthalene-1-sulfonyl chloride with prop-2-en-1-amine to form a primary amine intermediate. The primary amine is then reacted with ethyl bromoacetate to form an ester intermediate. The final step involves the reaction of the ester intermediate with prop-2-en-1-ol in the presence of a base to form 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide.

Scientific Research Applications

4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide has been found to have anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-4-13-19(14-5-2)23(20,21)18-12-11-17(22-6-3)15-9-7-8-10-16(15)18/h4-5,7-12H,1-2,6,13-14H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAIPBANUITDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide

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